molecular formula C7H10Cl2N2O2 B146507 3,5-Diaminobenzoic acid dihydrochloride CAS No. 618-56-4

3,5-Diaminobenzoic acid dihydrochloride

Cat. No. B146507
CAS RN: 618-56-4
M. Wt: 225.07 g/mol
InChI Key: IGPLRBRBTUNCRT-UHFFFAOYSA-N
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Description

3,5-Diaminobenzoic acid dihydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various polymers and other complex organic molecules. It is characterized by the presence of two amino groups attached to a benzene ring, which are further modified in various chemical reactions to yield a range of products with diverse properties and applications.

Synthesis Analysis

The synthesis of derivatives of 3,5-diaminobenzoic acid involves selective acylation reactions. For instance, the reaction of 3-acetoxybenzoyl chloride with N,N',O-tris(trimethylsilyl)-3,5-diaminobenzoic acid leads to the formation of 3,5-bis(3-acetoxybenzamido)benzoic acid, which can be further polycondensed to form hyperbranched poly(ester-amide)s . This process demonstrates the reactivity of the amino groups in 3,5-diaminobenzoic acid and their ability to form complex structures.

Molecular Structure Analysis

The molecular structure of 3,5-diaminobenzoic acid derivatives is confirmed through spectroscopic methods such as 1H and 13C NMR spectroscopy. These techniques provide insights into the degree of polymerization and branching in the synthesized polymers, as well as the occurrence of ester-amide interchange reactions during polycondensation .

Chemical Reactions Analysis

Chemical reactions involving 3,5-diaminobenzoic acid often result in the formation of amide bonds, as seen in the synthesis of 3,5-diaminobenzoylamido fatty acid hydrochlorides. These compounds are synthesized by reacting 3,5-dinitrobenzoyl chloride with amino acids, followed by hydrogenation and acidification to yield the final hydrochloride products . The reactions are carefully controlled by maintaining the pH and stoichiometry to achieve high yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-diaminobenzoic acid derivatives are influenced by the nature of the substituents and the degree of polymerization. The hyperbranched poly(ester-amide)s based on this compound exhibit properties that are determined by the molecular weight, which can be controlled by the feed ratio of monomers and "star centers" during synthesis . The resulting polymers have potential applications in various fields due to their tailored properties.

Scientific Research Applications

  • DNA Fluorometric Determination : This compound has been used in the fluorometric determination of DNA. The studies by Robertson and Tait (1971) and Lien and Knutsen (1976) explored optimal conditions for this assay.

  • Chemical Synthesis : Zhao Yong (2012) investigated the catalytic hydrogenation of 3,5-dinitrobenzoic acid to synthesize 3,5-Diaminobenzoic acid, achieving high yields and purity. This study demonstrates its role in chemical synthesis processes (Zhao Yong, 2012).

  • Crystal Structures and Vibrational Spectra : The crystal structures and infrared spectra of 3,5-Diaminobenzoic acid were studied by Rzączyńska et al. (2000), providing insights into its physical characteristics.

  • Polymerization and Material Science : The polymerization of 3,5-Diaminobenzoic acid and its potential in material science were explored by Tang and Wang (2020). They demonstrated its utility in creating different polymer films with varied electrochemical properties.

  • Fluorescence Sensing in Food Analysis : Du et al. (2020) used 3,5-Diaminobenzoic acid as a fluorescent probe for detecting caffeine in tea beverages, showing its application in food analysis (Du et al., 2020).

  • Cytotoxicity and Cancer Research : The synthesis and study of a polymeric silver(I) complex derived from 3,5-Diaminocarboxylic Acid by Qian and Fang (2016) demonstrated its potential cytotoxic effects on cancer cell lines.

  • Cell Counting in Biological Research : Johnson-Wint and Hollis (1982) developed a rapid fluorescence DNA assay using 3,5-Diaminobenzoic acid for determining cell number in culture and tissue, simplifying cell counting methods in biological research (Johnson-Wint & Hollis, 1982).

  • Chemiluminescence in Analytical Chemistry : The study by Ishida et al. (1990) utilized a related compound, 4,5-Diaminophthalhydrazide dihydrochloride, as a chemiluminescence reagent for detecting α-keto acids, demonstrating its potential in analytical chemistry.

  • Kinetic-Spectrophotometric Applications : Zotou and Papadopoulos (1987) developed a kinetic method for iron determination based on its catalytic effect on the oxidation of 3,5-Diaminobenzoic acid dihydrochloride, indicating its use in spectrophotometry (Zotou & Papadopoulos, 1987).

Safety And Hazards

3,5-Diaminobenzoic acid dihydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and to avoid breathing dust .

properties

IUPAC Name

3,5-diaminobenzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.2ClH/c8-5-1-4(7(10)11)2-6(9)3-5;;/h1-3H,8-9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPLRBRBTUNCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883474
Record name Benzoic acid, 3,5-diamino-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diaminobenzoic acid dihydrochloride

CAS RN

618-56-4
Record name Benzoic acid, 3,5-diamino-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,5-diamino-, hydrochloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diaminobenzoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362
Citations
L PIKÓ, A TYLER, J VINOGRAD - The Biological Bulletin, 1967 - Lancaster Press
Number of citations: 0
SJ Hays - 1980 - search.proquest.com
Part I. In mammalian cells, amino acid uptake is performed by distinct systems that serve for structurally related amino acids. Transport of neutral amino acids in S37 ascites tumor cells …
Number of citations: 3 search.proquest.com
WE Schy, MJ Plewa - Mutation Research Letters, 1989 - Elsevier
The common practice of quantifying DNA, by UV absorbance at 260 nm, without knowledge of its purity can lead to significant errors in quantitation. This may be due to the presence of …
Number of citations: 1 www.sciencedirect.com
WE Schy, MJ Plewa - Analytical biochemistry, 1989 - Elsevier
In the course of a study conducted to determine the correlation between covalently bound DNA-ethyl adducts and specific locus mutation induction in maize (WE Schy and MJ Plewa …
Number of citations: 42 www.sciencedirect.com
AC Zotou, CG Papadopoulos - Analyst, 1987 - pubs.rsc.org
A kinetic method is described for the determination of iron(III), based on its catalytic effect on the oxidation of 3,5-diaminobenzoic acid dihydrochloride (DABA) with hydrogen peroxide. …
Number of citations: 8 pubs.rsc.org
AC Zotou, CG Papadopoulos - Analyst, 1990 - pubs.rsc.org
A simple and sensitive kinetic-spectrophotometric method is described for the determination of vanadium(V). The method is based on the vanadium(V)-catalysed oxidation of 3,5-…
Number of citations: 19 pubs.rsc.org
CA Barth, BS Willershausen - Analytical Biochemistry, 1978 - Elsevier
A reliable and sensitive method for quantitation of deoxyribonucleic acid (DNA) is described herein. It is based on a proteinase K digestion step followed by a fluorometric assay with 3,5-…
Number of citations: 22 www.sciencedirect.com
N Miura, M Yamamoto, T Ueki, T Kitani… - Biochemical …, 1997 - Elsevier
To find anti-apoptotic substances in plant resources, a microassay method for estimating DNA fragmentation was established using fluorochrome 3,5-diaminobenzoic acid …
Number of citations: 60 www.sciencedirect.com
I Keizou, H Atsushi - Acta medica Kinki University, 1987 - cir.nii.ac.jp
DNA-anti-DNA immune complexes (ICs) were measured in an antigen specific manner with fluorophotometry using 3, 5-diaminobenzoic acid dihydrochloride (DABA), a substance for …
Number of citations: 0 cir.nii.ac.jp
FW Robertson, K Tait - Analytical Biochemistry, 1971 - Elsevier
The Kissane and Robbins method of estimating DNA by the fluorescence of the product of its reaction with 3,5-diaminobenzoic acid dihydrochloride has been examined to determine …
Number of citations: 24 www.sciencedirect.com

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